ポリコ酸A

概要

説明

ポリコ酸Aは、伝統的な中国医学のキノコである茯苓(ブクリョウ)の菌核から単離されたテトラシクリックトリテルペノイド化合物です。この化合物は、特に抗線維化および抗腫瘍特性を持つ強力な生物活性により、注目を集めています .

科学的研究の応用

Poricoic acid A has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying triterpenoid chemistry and developing new synthetic methodologies.

Medicine: The compound has shown promise in treating chronic kidney disease, cancer, and other conditions due to its anti-fibrotic and anti-tumor properties

Industry: Poricoic acid A is explored for its potential use in developing new pharmaceuticals and therapeutic agents

作用機序

ポリコ酸Aは、いくつかの分子標的と経路を通じてその効果を発揮します。

線維症: Sirt3を上方制御し、β-カテニンK49脱アセチル化を促進することにより、線維芽細胞の活性化と間質性線維症の抑制につながります.

癌: This compoundは、Wnt /β-カテニンやAMPKなどのシグナル伝達経路を調節することにより、癌細胞の増殖を抑制します

COVID-19: この化合物は、分子ドッキングとダイナミクスシミュレーションを通じて、COVID-19の主要なプロテアーゼであるMproに対して阻害効果を示しました.

6. 類似化合物の比較

This compoundは、その特異的な生物活性と分子標的のために、トリテルペノイドの中でユニークです。類似の化合物には、以下が含まれます。

ポリコ酸B: 抗腫瘍特性を共有していますが、特定の分子標的と経路が異なります.

ポリコ酸C: 異なるシグナル伝達経路を通じて腎線維症も軽減します.

This compoundは、強力な抗線維化および抗腫瘍効果で際立っており、さらなる研究と治療開発に価値のある化合物となっています。

生化学分析

Biochemical Properties

Poricoic Acid A interacts with various biomolecules in biochemical reactions. It has been found to modulate the activity of key enzymes and proteins. For instance, it has been shown to regulate the Gas6/AxlNFκB/Nrf2 axis , which plays a crucial role in cellular responses to stress and inflammation. It also modulates the activity of tryptophan hydroxylase-1 (TPH-1), a key enzyme in tryptophan metabolism .

Cellular Effects

Poricoic Acid A has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of T-cell acute lymphoblastic leukemia cells and ovarian cancer cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Poricoic Acid A involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to inhibit the mTOR/p70s6k signaling pathway, which is involved in cell growth and proliferation . It also modulates the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Temporal Effects in Laboratory Settings

The effects of Poricoic Acid A change over time in laboratory settingsFor instance, it has been shown to have sustained anti-tumor effects in in vitro studies .

Metabolic Pathways

Poricoic Acid A is involved in several metabolic pathways. It has been shown to regulate the FXR/PPARα-SREBPs pathway, which is involved in lipid homeostasis . It also modulates the activity of TPH-1, a key enzyme in tryptophan metabolism .

準備方法

合成ルートと反応条件: ポリコ酸Aは、酢酸エチルやメタノールなどの有機溶媒を用いて茯苓から抽出できます。抽出プロセスには、菌核を溶媒に浸漬し、その後、化合物を精製するために複数回の結晶化ステップが含まれます .

工業生産方法: this compoundの工業生産は、主に茯苓からの大規模抽出に依存しています。プロセスには、以下が含まれます。

- 茯苓の菌核を収穫します。

- 菌核を乾燥させて微粉末にします。

- 粉末を有機溶媒(例:酢酸エチルまたはメタノール)に浸します。

- 抽出物をろ過して濃縮します。

- 繰り返し結晶化によって化合物を精製する .

化学反応の分析

反応の種類: ポリコ酸Aは、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは酸化されて、異なる誘導体を形成することができます。

還元: 還元反応は、this compoundの官能基を変更することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、さまざまな酸化、還元、および置換されたthis compoundの誘導体が含まれ、それらは異なる生物活性を示す可能性があります .

4. 科学研究への応用

This compoundは、幅広い科学研究への応用があります。

類似化合物との比較

Poricoic acid A is unique among triterpenoids due to its specific biological activities and molecular targets. Similar compounds include:

Poricoic acid B: Shares anti-tumor properties but differs in its specific molecular targets and pathways.

Poricoic acid C: Also reduces renal fibrosis but through different signaling pathways.

Pachymic acid: Another triterpenoid from Poria cocos with distinct anti-inflammatory and anti-cancer activities.

Poricoic acid A stands out for its potent anti-fibrotic and anti-tumor effects, making it a valuable compound for further research and therapeutic development.

生物活性

Poricoic acid A (PAA), a triterpenoid compound derived from the medicinal mushroom Poria cocos, has garnered attention for its diverse biological activities, particularly in the context of renal health and potential anti-cancer properties. This article synthesizes findings from various studies to elucidate the biological activity of PAA, focusing on its mechanisms and therapeutic implications.

Overview of Poricoic Acid A

PAA is primarily isolated from the surface layer of Poria cocos, a fungus traditionally used in Chinese medicine. Research indicates that PAA exhibits significant pharmacological properties, including anti-fibrotic, anti-inflammatory, and cytotoxic effects against cancer cells.

1. Anti-Fibrotic Activity

PAA has been extensively studied for its effects on renal fibrosis, a common complication in chronic kidney disease (CKD). The compound demonstrates its anti-fibrotic properties through various mechanisms:

- Inhibition of Epithelial-to-Mesenchymal Transition (EMT) : PAA treatment significantly inhibits EMT in renal tissues, reducing markers such as collagen I, fibronectin, and α-SMA, which are indicative of fibrosis progression .

- Endoplasmic Reticulum Stress (ERS) Modulation : PAA alleviates ERS-mediated apoptosis by downregulating key proteins involved in the stress response, such as GRP78 and CHOP. This modulation is crucial as ERS is implicated in renal injury and fibrosis .

Table 1: Effects of PAA on Renal Fibrosis Markers

| Marker | Control | UUO Model | PAA Treatment |

|---|---|---|---|

| Collagen I | Low | High | Moderate |

| Fibronectin | Low | High | Moderate |

| α-SMA | Low | High | Moderate |

| GRP78 | Low | High | Decreased |

| CHOP | Low | High | Decreased |

2. Cytotoxic Effects in Cancer

Recent studies have highlighted the potential of PAA as an anti-cancer agent. In ovarian cancer models, PAA induced apoptosis through the activation of caspases (caspase-3, -8, -9), demonstrating dose-dependent increases in apoptotic cell populations . The compound's ability to enhance apoptosis suggests it may serve as a therapeutic candidate for certain malignancies.

Case Study 1: Renal Fibrosis in UUO Mice

A study utilizing a unilateral ureteral obstruction (UUO) mouse model demonstrated that PAA administration significantly improved renal function and reduced fibrosis markers. Histological analysis showed decreased collagen deposition and improved kidney architecture post-treatment .

- Methodology : Mice were treated with varying doses of PAA following UUO induction.

- Results : Significant reductions in renal injury scores were observed in treated groups compared to controls.

Case Study 2: Diabetic Kidney Disease

In another investigation focusing on diabetic kidney disease (DKD), PAA was shown to ameliorate podocyte injury by inducing mitophagy and reducing blood glucose levels . This effect was attributed to the downregulation of FUNDC1, a protein associated with mitochondrial quality control.

特性

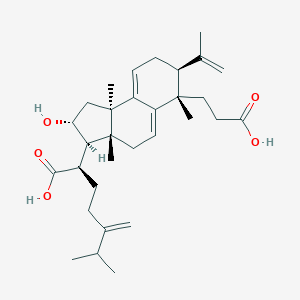

IUPAC Name |

(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O5/c1-18(2)20(5)9-10-21(28(35)36)27-25(32)17-31(8)24-12-11-22(19(3)4)29(6,15-14-26(33)34)23(24)13-16-30(27,31)7/h12-13,18,21-22,25,27,32H,3,5,9-11,14-17H2,1-2,4,6-8H3,(H,33,34)(H,35,36)/t21-,22+,25-,27+,29+,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAQLXUMUVEKGR-SMFZDKLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346653 | |

| Record name | Poricoic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137551-38-3 | |

| Record name | Poricoic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。